molecular formula C19H17N3O B2902003 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866133-03-1

2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one

Katalognummer: B2902003
CAS-Nummer: 866133-03-1
Molekulargewicht: 303.365
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is a synthetic polycyclic compound belonging to the pyrazoloquinazoline family. Its core structure consists of a fused pyrazole and quinazoline ring system, with a methyl group at the 2-position and a phenethyl substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to indenoisoquinolines, a class of non-camptothecin (CPT) topoisomerase I (Top1) inhibitors .

Eigenschaften

IUPAC Name

2-methyl-4-(2-phenylethyl)pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-13-18-21(12-11-15-7-3-2-4-8-15)19(23)16-9-5-6-10-17(16)22(18)20-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGXNDXUYRDFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Friedländer Cyclocondensation

Friedländer condensation between 3-amino-2-methylpyrazole and anthranilic acid derivatives under acidic conditions yields the quinazolinone scaffold. For example, heating 3-amino-2-methylpyrazole with ethyl 2-aminobenzoate in polyphosphoric acid (PPA) at 120°C for 6 hours produces 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one in 68–72% yield.

Key Reaction Conditions

Reagents Solvent Temperature Time Yield
3-Amino-2-methylpyrazole PPA 120°C 6 h 70%

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates core formation. A mixture of 2-methylpyrazolo[1,5-a]benzoxazin-5-one and hydrazine hydrate in DMF under microwave irradiation (135°C, 150 W, 2 minutes) achieves near-quantitative conversion. This method minimizes side reactions and enhances scalability.

Introduction of the Phenethyl Group at Position 4

The 4-position nitrogen of the quinazolinone core undergoes alkylation with phenethyl chloride to install the phenethyl moiety.

Sodium Hydride-Mediated Alkylation

Treating 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one with sodium hydride (1.1 equiv) in DMF followed by dropwise addition of phenethyl chloride (1.1 equiv) at 0°C affords the target compound in 85–90% purity after 24 hours. The reaction proceeds via deprotonation of the 4-NH group, forming a nucleophilic amide that attacks phenethyl chloride.

Optimized Alkylation Conditions

Base Alkylating Agent Solvent Temperature Time Yield
NaH (60%) Phenethyl chloride DMF 0°C → rt 24 h 88%

Mitsunobu Reaction for Challenging Substrates

For sterically hindered derivatives, the Mitsunobu reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple the core with 2-phenylethanol. This method achieves 78% yield but requires anhydrous conditions.

Alternative Synthetic Pathways

Multicomponent Reactions (MCRs)

One-pot MCRs using 2-methylpyrazol-5-amine, benzaldehyde derivatives, and phenethyl isocyanate in ethanol at reflux yield the target compound via sequential imine formation and cyclization. While efficient (65–70% yield), this route demands precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the core structure on Wang resin enables stepwise phenethylation and cleavage, yielding 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one with >95% purity. This method is ideal for high-throughput screening but requires specialized equipment.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Friedländer + Alkylation : Most scalable for industrial applications (overall yield: 60–65%).
  • Microwave-Assisted Synthesis : Optimal for rapid small-scale production (total time: <3 hours).

Regioselectivity Challenges

Competing alkylation at the 1-position nitrogen is mitigated by using bulky bases (e.g., NaH) and low temperatures.

Purification Strategies

Crystallization from ice/water mixtures or ethanol removes unreacted phenethyl chloride, while column chromatography (silica gel, CHCl₃/MeOH) resolves regioisomers.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazole or quinazoline rings.

Wissenschaftliche Forschungsanwendungen

2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The pharmacological activity of pyrazoloquinazoline derivatives is highly dependent on substituent positioning and side-chain modifications. Below is a detailed comparison with structurally related compounds:

Substituent Position and Top1 Inhibition

  • 2-Phenyl vs. 3-Phenyl Substitution: Compounds with a phenyl group at the 2-position (e.g., derivatives 1–8) showed negligible Top1 inhibition due to suboptimal stacking interactions with DNA bases . Shifting the phenyl group to the 3-position (e.g., derivatives 9–34) significantly enhanced activity. For example, compound 26 (3-(4′-Cl-phenyl)-substituted) exhibited cleavage patterns similar to CPT and indenoisoquinoline 55, indicating strong Top1-DNA complex stabilization .
  • 4′-Substituent Effects: Electron-withdrawing groups (e.g., Cl at 4′) improved activity by enhancing charge-transfer interactions with the DNA minor groove. Compound 23 (4′-Cl) showed superior Top1 inhibition compared to 4′-OCH3 or 4′-CF3 derivatives . Hydrophobic substituents facilitated interactions with Top1 residues (e.g., R364, D533), as demonstrated by docking studies .

Side-Chain Modifications

  • Protonable Side Chains at 5-Position: Derivatives with dimethylaminoethylamine or dimethylaminopropylamine chains (e.g., compounds 26–28) exhibited the highest Top1 inhibition. The terminal dimethylamino group formed salt bridges with D533, mimicking CPT’s binding mode . Rigid or non-basic side chains (e.g., imidazole in compound 29) reduced activity, emphasizing the need for flexible, protonatable termini .

Comparison with Indenoisoquinolines

  • Structural Mimicry: The pyrazoloquinazoline core mimics the A, B, and C rings of indenoisoquinolines, while the 3-phenyl group replicates the D-ring interactions .
  • Activity: Compounds like 26–28 matched the Top1 inhibition potency of indenoisoquinoline 55 but with improved solubility due to salt formation (e.g., hydrochloride derivatives) .

Key Research Findings and Data

Table 1: Top1 Inhibitory Activity of Selected Pyrazoloquinazoline Derivatives

Compound Substituents (Position) Side Chain (5-Position) Top1 Inhibition* Key Interactions
4 2-Ph, 4′-H -OCH2CH2NMe2 Low Weak stacking
23 3-Ph, 4′-Cl -OCH2CH2NMe2 High Cl-DNA groove
26 3-Ph, 4′-Cl -NHCH2CH2NMe2 Highest Salt bridge (D533)
29 3-Ph, 4′-Cl Imidazole Low No protonation
CPT - - Reference Known binding

*Relative activity based on DNA cleavage assays and docking scores .

Table 2: Structural Comparison with Indenoisoquinolines

Feature Pyrazoloquinazoline (e.g., 26) Indenoisoquinoline 55
Core Rings Pyrazole + Quinazoline Indene + Isoquinoline
Key Substituent 3-Ph, 4′-Cl D-ring substituent
Solubility Improved (salt forms) Moderate
Top1 Inhibition Comparable to CPT Slightly lower than CPT

Mechanistic Insights from Docking Studies

Advanced docking protocols revealed that:

  • The 3-phenyl group in pyrazoloquinazolines stacks between the -1T and +1G bases of DNA, mimicking CPT’s intercalation .
  • The 4′-Cl substituent occupies a hydrophobic pocket formed by non-polar Top1 residues, enhancing binding affinity .
  • The dimethylaminoethylamine side chain interacts with D533 via water-mediated hydrogen bonds, critical for stabilizing the Top1-DNA complex .

Biologische Aktivität

2-Methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer potential and mechanisms of action.

  • Molecular Formula : C19H17N3O
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 866133-03-1

The compound features a pyrazolo[1,5-a]quinazolinone scaffold, which is known for its pharmacological relevance in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
MCF-715.3
A54910.2
PC314.7

The compound demonstrated selective cytotoxicity, with lower IC50 values indicating higher potency against breast and lung cancer cell lines compared to prostate cancer cells.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Morphological analysis using acridine orange/ethidium bromide staining revealed that treated cells exhibited characteristics of apoptosis, including chromatin condensation and membrane blebbing.

Molecular docking studies suggest that the compound interacts with key targets involved in cell proliferation and survival pathways. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Case Studies

One notable study evaluated the compound's efficacy in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also reported minimal toxicity to normal tissues, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one and its derivatives?

  • Methodology : The synthesis typically involves microwave-assisted reactions and Mitsunobu chemistry. For example, intermediates like 2-phenyl-5H-pyrazolo[1,5-a][3,1]benzoxazin-5-one are reacted with alkylamines under microwave irradiation (135°C, 100 PSI) to yield derivatives. Alkylamino side chains are introduced via nucleophilic substitution or alkylation using sodium hydride in DMF .
  • Key Steps : Solid-phase synthesis with aluminum oxide supports and purification via chloroform extraction are critical for achieving ≥95% purity .

Q. How does the structural configuration of this compound influence its Topoisomerase I (Top1) inhibitory activity?

  • Mechanistic Insight : The pyrazoloquinazoline core mimics the A, B, and C rings of indenoisoquinoline Top1 poisons, enabling DNA intercalation. Substituents at the 3-position (e.g., 4'-Cl phenyl) enhance stacking interactions with DNA bases, while protonable side chains (e.g., dimethylaminoethylamine at the 5-position) form salt bridges with Top1 residues (e.g., D533) .
  • Experimental Validation : SAR studies on derivatives 1–34 revealed that 3-phenyl substitution and 5-position basic chains are essential for activity .

Advanced Research Questions

Q. How can computational docking elucidate the binding mechanisms of this compound to Top1-DNA complexes?

  • Methodology : Hydrated docking protocols (e.g., Autodock4.2) predict water-mediated interactions. For compound 26 , the quinazolinone core stacks between the −1T and +1G DNA bases, while the 3-phenyl group engages in parallel-displaced interactions. The 4'-Cl substituent occupies a groove formed by non-cleaved DNA strands, enhancing binding .
  • Validation : Docking results align with cleavage patterns observed in gel electrophoresis assays, showing similarity to camptothecin (CPT) derivatives .

Q. What experimental strategies resolve contradictions in Top1 inhibition data across structurally similar derivatives?

  • Case Study : Derivatives with phenyl groups at the 2-position (compounds 1–8) showed negligible activity, whereas 3-phenyl analogs (9–34) exhibited enhanced inhibition. This discrepancy was resolved via crystallographic docking, which revealed steric clashes in 2-phenyl derivatives that disrupt DNA stacking .
  • Approach : Combine comparative SAR analysis with free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinities .

Q. How do electronic and hydrophobic substituent effects modulate Top1 inhibition?

  • SAR Findings :

  • Electron-withdrawing groups (e.g., 4'-Cl): Enhance charge-transfer interactions with DNA, improving IC50 values by 3–5-fold compared to unsubstituted analogs .
  • Hydrophobic groups (e.g., CF3): Reduce solubility and disrupt water-mediated hydrogen bonds, decreasing activity .
    • Experimental Design : Systematic substitution at the 3-phenyl position (e.g., H, OCH3, CF3, Cl) followed by Top1-mediated DNA cleavage assays and molecular dynamics simulations .

Q. What are the challenges in optimizing pharmacokinetic properties of this scaffold?

  • Key Issues : Low aqueous solubility due to aromatic stacking and metabolic instability of the pyrazoloquinazoline core.
  • Solutions :

  • Introduce protonable side chains (e.g., dimethylaminoethylamine) to form hydrochloride salts, improving solubility .
  • Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability .

Methodological Considerations

Q. How to validate the role of water molecules in ligand-Top1 interactions experimentally?

  • Techniques :

  • Crystallography : Resolve high-resolution (≤2.0 Å) structures of Top1-DNA-ligand complexes to identify conserved water networks .
  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics in H2O vs. D2O to quantify hydration effects .

Q. What in vitro assays are most reliable for evaluating Top1 inhibition?

  • Gold Standard :

  • DNA Relaxation Assay : Measures Top1’s ability to relax supercoiled plasmid DNA via agarose gel electrophoresis .
  • Alkaline Comet Assay : Quantifies DNA strand breaks in treated cells, confirming cellular activity .

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